molecular formula C14H20N6O2 B10914018 N,N'-ethane-1,2-diylbis(1,3-dimethyl-1H-pyrazole-4-carboxamide)

N,N'-ethane-1,2-diylbis(1,3-dimethyl-1H-pyrazole-4-carboxamide)

Cat. No.: B10914018
M. Wt: 304.35 g/mol
InChI Key: XTGFIEWVXZKALP-UHFFFAOYSA-N
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Description

N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The reaction conditions often require the presence of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N4-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

N-[2-[(1,3-dimethylpyrazole-4-carbonyl)amino]ethyl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H20N6O2/c1-9-11(7-19(3)17-9)13(21)15-5-6-16-14(22)12-8-20(4)18-10(12)2/h7-8H,5-6H2,1-4H3,(H,15,21)(H,16,22)

InChI Key

XTGFIEWVXZKALP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NCCNC(=O)C2=CN(N=C2C)C)C

Origin of Product

United States

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